
Ocedurenone: A Comprehensive Technical
Guide on its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ocedurenone

Cat. No.: B12411797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ocedurenone (formerly KBP-5074) is a novel, non-steroidal, highly selective mineralocorticoid

receptor (MR) antagonist. It has been developed for the treatment of uncontrolled

hypertension, particularly in patients with advanced chronic kidney disease (CKD), a patient

population at high risk for hyperkalemia, a common and dangerous side effect of existing MR

antagonists.[1][2][3] This technical guide provides an in-depth overview of the pharmacological

properties of ocedurenone, including its mechanism of action, receptor binding profile,

pharmacokinetics, pharmacodynamics, and clinical trial findings.

Mechanism of Action
Ocedurenone exerts its therapeutic effects by selectively blocking the mineralocorticoid

receptor. The MR, a nuclear hormone receptor, is activated by aldosterone and, under certain

conditions, cortisol.[4] Upon activation, the MR translocates to the nucleus and modulates the

transcription of various genes, leading to sodium and water retention, potassium excretion, and

potentially inflammation and fibrosis in tissues such as the kidneys, heart, and blood vessels.[5]

By antagonizing the MR, ocedurenone inhibits these downstream effects of aldosterone,

leading to a reduction in blood pressure and potentially offering cardiorenal protection.

Ocedurenone is characterized as a third-generation non-steroidal MRA with a unique

pharmacokinetic profile, including a longer half-life and higher affinity for the MR compared to

older MRAs.
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Mechanism of Action of Ocedurenone.

Pharmacological Properties
Receptor Binding and Selectivity
Ocedurenone is a potent and highly selective antagonist of the human mineralocorticoid

receptor. Preclinical studies have demonstrated its superior in vitro antagonistic activity

compared to other MRAs. It exhibits minimal to no binding affinity for other steroid hormone

receptors, including the glucocorticoid, androgen, and progesterone receptors, which is

anticipated to reduce the incidence of off-target side effects.

Target Parameter Value Reference

Mineralocorticoid

Receptor (MR)
IC50 2.7 nM

Glucocorticoid

Receptor (GR)
Binding Affinity Little to no affinity

Androgen Receptor

(AR)
Binding Affinity Little to no affinity

Progesterone

Receptor (PR)
Binding Affinity Little to no affinity

hERG Channel IC50 17 µM

Pharmacokinetics
The pharmacokinetic profile of ocedurenone has been investigated in healthy volunteers and

in specific populations, such as individuals with moderate hepatic impairment.
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Parameter Healthy Volunteers
Moderate Hepatic
Impairment

Reference

Tmax (median) 3.00 hours 4.00 hours

t1/2 (geometric mean) 65.7 hours 75.6 hours

AUC - 23.5% - 26.6% lower

Cmax - 41.2% lower

Protein Binding >99.7% >99.7%

Metabolism and Excretion:

In vitro studies have shown that ocedurenone is primarily metabolized by the cytochrome

P450 enzyme CYP3A4.

It does not significantly inhibit major CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) but

shows weak inhibition of CYP2C8.

Ocedurenone is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast

Cancer Resistance Protein (BCRP).

It has been shown to inhibit several transporters, with the following IC50 values:

BCRP: 1.32 µM

BSEP: 16.38 µM (estimated)

MATE1: 6.7 µM

MATE2-K: 7.9 µM

OATP1B1: 21.9 µM

OATP1B3: 21.3 µM

Drug-Drug Interactions:
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Co-administration with a strong CYP3A inhibitor (itraconazole) resulted in a 104% increase in

the AUC of ocedurenone.

Co-administration with a strong CYP3A inducer (rifampin) led to an 84% decrease in the

AUC of ocedurenone.

Clinical Efficacy and Safety
The primary evidence for the clinical efficacy and safety of ocedurenone comes from the

Phase 2b BLOCK-CKD (Blood Pressure in Chronic Kidney Disease) trial.

BLOCK-CKD Phase 2b Trial (NCT03574363)
This randomized, double-blind, placebo-controlled, multicenter study evaluated the efficacy,

safety, and pharmacokinetics of ocedurenone in patients with moderate-to-severe CKD (eGFR

15-44 mL/min/1.73m²) and uncontrolled hypertension.

Efficacy Results:

Treatment Group

Change in Systolic
Blood Pressure
(SBP) from
Baseline (Placebo-
Subtracted)

p-value Reference

Ocedurenone 0.25 mg

once daily
-7.0 mm Hg 0.0399

Ocedurenone 0.5 mg

once daily
-10.2 mm Hg 0.0026

Safety Results:

Ocedurenone was generally well-tolerated.

There were no reports of severe hyperkalemia (potassium levels ≥6.0 mmol/L) or acute

kidney injury with either dose of ocedurenone.
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Experimental Protocols
BLOCK-CKD Phase 2b Study (NCT03574363)
Experimental Workflow

Screening Period
(up to 4 weeks)

Placebo Run-in
(2 weeks)

Randomization
(1:1:1)

Placebo
(12 weeks)

Ocedurenone 0.25 mg
(12 weeks)

Ocedurenone 0.5 mg
(12 weeks)

Post-treatment
Observation
(4 weeks)

Primary Endpoint:
Change in SBP at Day 84
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BLOCK-CKD Phase 2b Study Workflow.

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, multi-center study.

Inclusion Criteria: Patients with moderate-to-severe CKD (eGFR 15-44 mL/min/1.73m²) and

uncontrolled hypertension (systolic blood pressure ≥140 mm Hg) despite being on two or more

antihypertensive medications.

Treatment: Following a screening and placebo run-in period, patients were randomized to

receive ocedurenone 0.25 mg, ocedurenone 0.5 mg, or placebo once daily for 12 weeks.

Primary Endpoint: The primary efficacy endpoint was the change from baseline in seated

trough cuff systolic blood pressure at day 84.

Safety Monitoring: Included monitoring of serum potassium levels and renal function.

Hepatic Impairment Study (NCT04534699) Experimental
Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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